molecular formula C9H12N2O2 B1484343 Methyl 6-propylpyrimidine-4-carboxylate CAS No. 2098142-33-5

Methyl 6-propylpyrimidine-4-carboxylate

Cat. No.: B1484343
CAS No.: 2098142-33-5
M. Wt: 180.2 g/mol
InChI Key: GYCCZILAJUSTNP-UHFFFAOYSA-N
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Description

Methyl 6-propylpyrimidine-4-carboxylate is a pyrimidine derivative featuring a propyl substituent at the 6-position and a methyl ester group at the 4-position. Pyrimidine-based compounds are critical in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which enables diverse electronic interactions and hydrogen bonding capabilities. Structural characterization of such compounds often relies on crystallographic tools like SHELX and ORTEP-3, which are widely used for refining molecular geometries and analyzing intermolecular interactions .

Properties

CAS No.

2098142-33-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

methyl 6-propylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-4-7-5-8(9(12)13-2)11-6-10-7/h5-6H,3-4H2,1-2H3

InChI Key

GYCCZILAJUSTNP-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NC=N1)C(=O)OC

Canonical SMILES

CCCC1=CC(=NC=N1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

This analog (from ) differs in substituent positions and functional groups:

  • Substituents : A fluorophenyl group at position 4, a sulfonyl group at position 2, and an isopropyl group at position 4.
  • Electronic Effects : The electron-withdrawing fluorine and sulfonyl groups increase electrophilicity at the pyrimidine ring, enhancing reactivity in cross-coupling or substitution reactions compared to the propyl-substituted target compound.
  • Steric Effects : The isopropyl group (bulkier than propyl) may hinder crystal packing or intermolecular interactions .
Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester

These terpene-derived methyl esters () lack the pyrimidine backbone but share ester functionality. The absence of nitrogen atoms also limits hydrogen-bonding diversity .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in pyrimidine derivatives are influenced by nitrogen atoms in the ring and ester oxygen atoms. Methyl 6-propylpyrimidine-4-carboxylate can form C=O···H-N and C-H···O interactions, whereas analogs with sulfonyl groups (e.g., ) exhibit stronger S=O···H-N bonds. The propyl chain may promote van der Waals interactions in crystal lattices, contrasting with fluorophenyl groups, which favor halogen-based interactions .

Physical and Spectral Properties (Inferred from Structural Analogs)

Property This compound Methyl 4-Fluorophenyl Analog Sandaracopimaric Acid Methyl Ester
Molecular Weight ~210 g/mol ~395 g/mol ~330 g/mol
Melting Point 85–90°C (estimated) 150–155°C 60–65°C
Solubility Moderate in polar aprotic solvents Low in water, high in DMSO High in non-polar solvents
Key Functional Groups Pyrimidine, ester, propyl Pyrimidine, sulfonyl, fluorophenyl Diterpene, ester

Methodological Considerations

Crystallographic software like SHELX and ORTEP-3 () are essential for resolving subtle structural differences, such as bond angles (e.g., C13–C14–F1 = 118° in ) and torsion effects caused by substituents. Hydrogen-bonding graph-set analysis () further clarifies packing efficiencies and stability trends.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 6-propylpyrimidine-4-carboxylate typically follows a multi-step synthetic route starting from pyrimidine derivatives bearing reactive groups at the 4- and 6-positions. The key steps include:

  • Introduction of the propyl group at the 6-position via alkylation or substitution.
  • Formation of the methyl ester at the 4-position through esterification of the corresponding carboxylic acid or direct ester synthesis.
  • Optional halogenation at the 6-position (e.g., chloro substituent) as an intermediate step, which can be subsequently converted to the propyl group.

Preparation via Esterification of 6-propylpyrimidine-4-carboxylic Acid

A common and efficient method involves esterifying 6-propylpyrimidine-4-carboxylic acid with methanol under acidic or basic catalysis:

  • Reaction Conditions: Refluxing methanol with the acid in the presence of an acid catalyst such as sulfuric acid or under basic conditions with sodium hydroxide followed by acidification.
  • Outcome: Formation of this compound with good yields.
  • Notes: Ester hydrolysis is reversible; thus, reaction conditions are optimized to drive the equilibrium toward ester formation.
Parameter Typical Conditions Resulting Product Approximate Yield
Acidic Esterification Methanol, H2SO4, reflux This compound 80-90%
Basic Esterification Methanol, NaOH, reflux, then acidify This compound 85-90%

Halogenation and Subsequent Substitution Route

An alternative preparative approach involves halogenation at the 6-position followed by nucleophilic substitution to introduce the propyl group:

  • Step 1: Halogenation

    • Starting from methyl 6-hydroxypyrimidine-4-carboxylate, chlorination is performed using phosphorus oxychloride (POCl3) in acetonitrile at elevated temperatures (~80°C).
    • This yields methyl 6-chloropyrimidine-4-carboxylate, an important intermediate.
    • Yield: Approximately 59% isolated yield after purification.
  • Step 2: Nucleophilic Substitution

    • The chlorine at position 6 is substituted with a propyl nucleophile (e.g., propylamine or organometallic reagents) to afford this compound.
    • Reaction conditions vary depending on the nucleophile but generally involve heating in polar aprotic solvents.
Step Reagents/Conditions Product Yield (%)
Chlorination POCl3, CH3CN, 80°C, overnight Methyl 6-chloropyrimidine-4-carboxylate 59
Propyl substitution Propyl nucleophile, solvent, heat This compound Variable (typically 60-85)

Industrial and Practical Considerations

  • Industrial synthesis prioritizes continuous flow reactors for better temperature control and scalability.
  • Reaction parameters such as molar ratios, solvent choice, and reaction time are optimized to maximize yield and purity.
  • Use of environmentally benign solvents and catalysts is increasingly favored to reduce waste and hazards.
  • The methyl ester group enhances lipophilicity and membrane permeability, important for biological applications, thus purity and isomeric integrity are critical.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Yield (%) Notes
Direct Esterification 6-propylpyrimidine-4-carboxylic acid Methanol, H2SO4 or NaOH, reflux This compound 80-90 Straightforward, widely used
Halogenation + Nucleophilic Substitution Methyl 6-hydroxypyrimidine-4-carboxylate POCl3, CH3CN, 80°C (chlorination); then propyl nucleophile, heat This compound 60-85 Two-step, allows substitution flexibility
Hydrolysis and Re-esterification Methyl 6-chloropyrimidine-4-carboxylate Acidic or basic hydrolysis; then esterification This compound 85-90 Useful for intermediate modifications

Research Findings and Optimization Insights

  • The chlorination step using POCl3 is critical and requires careful control of temperature and stoichiometry to prevent side reactions and degradation.
  • Ester hydrolysis under basic conditions tends to give higher yields and cleaner products compared to acidic hydrolysis, but requires subsequent acidification.
  • Substitution reactions at the 6-position benefit from polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity and reaction rates.
  • Purification typically involves silica gel chromatography or recrystallization from suitable solvents to achieve high purity.

Q & A

Q. What are the standard synthetic routes for Methyl 6-propylpyrimidine-4-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation of substituted pyrimidine precursors with propylating agents under basic or acidic catalysis. For example, nucleophilic substitution at the C6 position of a methyl pyrimidine carboxylate scaffold can introduce the propyl group. Key parameters include temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., K₂CO₃ or Pd-mediated coupling). Evidence from analogous pyrimidine derivatives (e.g., ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) suggests that steric hindrance from the propyl group may require prolonged reaction times (~12–24 hours) to achieve >70% yield .

Table 1: Comparison of Synthetic Conditions for Pyrimidine Carboxylates

PrecursorCatalystSolventTemp (°C)Yield (%)Purity (%)
Methyl 4-chloropyrimidine-6-carboxylateK₂CO₃DMF806592
Methyl 4-aminopyrimidine-6-carboxylatePd(PPh₃)₄THF1007288

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the propyl chain (δ ~0.9–1.7 ppm for CH₃ and CH₂ groups) and the ester carbonyl (δ ~165–170 ppm). FT-IR validates the ester C=O stretch (~1720 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ calculated for C₉H₁₂N₂O₂: 181.0978). For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles and torsional strain in the propyl group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles for this compound derivatives?

Methodological Answer: Contradictions often arise from conformational flexibility in the propyl chain. SC-XRD with SHELXL refinement (e.g., using anisotropic displacement parameters) provides precise bond angles and torsional data. For example, in analogous structures, the C38–C39–C41–O9 torsion angle was measured at −128.5° (indicating steric strain), while C36–C39–C41–O10 showed −123.8° . Use ORTEP-3 for visualizing anisotropic displacement ellipsoids and validating data against computational models (e.g., DFT-optimized geometries) .

Q. What strategies mitigate degradation of this compound under experimental storage conditions?

Methodological Answer: Degradation is often due to ester hydrolysis or oxidation. Stabilization methods include:

  • Storage in anhydrous solvents (e.g., acetonitrile) at −20°C under nitrogen.
  • Addition of radical scavengers (e.g., BHT) for oxidation-prone samples.
  • pH control (neutral to slightly acidic) to prevent base-catalyzed ester cleavage. Safety data sheets for related pyrimidine carboxylates recommend handling in gloveboxes for oxygen-sensitive compounds .

Q. How can computational modeling predict the bioactivity of this compound against target enzymes?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from SC-XRD or DFT optimization) against enzyme active sites (e.g., kinases or dehydrogenases). Key parameters include binding affinity (ΔG) and hydrogen-bond interactions with catalytic residues. For pyrimidine derivatives, substituent effects (e.g., propyl chain hydrophobicity) correlate with inhibitory potency in enzymes like EGFR or DHFR .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

Methodological Answer: Splitting anomalies may arise from dynamic rotational isomerism in the propyl group or residual solvent protons. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks, confirming rotational barriers. For example, cooling to −40°C in CDCl₃ can resolve overlapping signals. Cross-validate with 2D techniques (COSY, HSQC) to assign ambiguous peaks .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal contact.
  • Store in chemically resistant containers (e.g., amber glass vials) away from light and moisture.
  • Dispose of waste via approved hazardous waste streams, as pyrimidine derivatives may exhibit toxicity to aquatic organisms .

Research Applications

Q. How is this compound utilized in drug discovery pipelines?

Methodological Answer: The compound serves as a scaffold for kinase inhibitors or antibacterial agents . For example, its ester group can be hydrolyzed to a carboxylic acid for metal coordination in metalloenzyme inhibitors. Structure-activity relationship (SAR) studies often modify the propyl chain length to optimize lipophilicity and target binding .

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